2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid
Description
Properties
IUPAC Name |
2-[[2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O5/c13-7-1-5-6(2-8(7)14)12(21)16(11(5)20)4-9(17)15-3-10(18)19/h1-2H,3-4H2,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMPTWANUDLRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=O)N(C2=O)CC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the dichloro and acetamido groups . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have highlighted the compound's potential as an anticancer agent. It has been synthesized and evaluated for its anti-proliferative effects against various cancer cell lines, such as HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma). The compound exhibited significant inhibition of cell viability at micromolar concentrations, with IC50 values ranging from 0.86 μM to 6.43 μM .
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.Cell Line IC50 Value (μM) HL60 0.86 - 6.43 HCT116 28 - 48 -
Targeting Enzymatic Pathways
- The compound has shown promising results in molecular docking studies against specific enzymes, such as glutathione S-transferase P1-1 and caspase-3. These enzymes are crucial in cellular processes related to cancer progression and apoptosis, indicating that the compound may interfere with these pathways to exert its anticancer effects .
Case Studies and Research Findings
Several research studies have focused on synthesizing derivatives of this compound to enhance its pharmacological properties:
- A study reported the synthesis of novel derivatives containing urea or thiourea moieties that exhibited improved anti-proliferative activity compared to the parent compound. These derivatives were screened against cancer cell lines and showed enhanced binding affinity to target proteins involved in cancer cell survival .
- Another investigation into the structure-activity relationship (SAR) of similar compounds revealed that modifications at specific positions could significantly alter biological activity, emphasizing the importance of chemical structure in drug design .
Mechanism of Action
The mechanism of action of 2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s dichlorinated isoindoline-1,3-dione core allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic Acid (CAS 3916-40-3)
- Structure: Lacks chlorine substituents on the isoindolinone ring (C₁₂H₁₀N₂O₅).
- Crystallography: Forms a non-planar structure with dihedral angles of 89.08° and 83.21° between the isoindolinone and acetamidoacetic acid moieties. Stabilized by N–H⋯O and O–H⋯O hydrogen bonds, creating a 2D network .
- Physicochemical Properties : Higher LogP (less polar) compared to the dichloro derivative due to the absence of electron-withdrawing Cl groups .
2-(1,3-Dioxoisoindolin-2-yl)propanoic Acid
- Structure : Contains a methyl group instead of the acetamidoacetic acid chain.
Thiazolidinone Derivatives (e.g., Compound 7b)
- Structure: Features a thiazolidinone ring (e.g., 7b: C₁₆H₁₄N₃O₆S).
- Activity: Exhibits anti-inflammatory properties (93% yield, m.p. 298–300°C). The dichloro compound’s bioactivity remains unstudied, but the thiazolidinone’s heterocyclic ring introduces distinct pharmacophoric features .
Physicochemical Properties
| Compound | Molecular Formula | LogP | PSA (Ų) | Melting Point (°C) |
|---|---|---|---|---|
| 2-(2-(5,6-Dichloro-isoindolinone)acetamido)acetic acid | C₁₂H₈Cl₂N₂O₅ | -0.19 | 103.78 | Not reported |
| 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid | C₁₂H₁₀N₂O₅ | ~0.5* | 95.7 | Not reported |
| 2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid (Compound 8) | C₁₄H₁₆N₂O₅ | Not reported | Not reported | 127–129 |
*Estimated based on structural similarity.
Crystallographic and Spectroscopic Data
- Dichloro Derivative: No crystallographic data provided. Predicted to exhibit stronger intermolecular interactions (via Cl⋯O contacts) compared to the non-chlorinated analog .
- Non-Chlorinated Analog: Forms 2D networks via N–H⋯O and O–H⋯O bonds, with weak C–H⋯O interactions .
- IR Spectroscopy: Dichloro compound’s carbonyl stretches (C=O) may appear at higher frequencies (~1750 cm⁻¹) due to electron-withdrawing Cl groups, compared to ~1689 cm⁻¹ in non-chlorinated analogs .
Biological Activity
2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid is a compound derived from the isoindoline family, characterized by its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)acetic acid, with a molecular formula of . The structural features include:
- Dichlorinated isoindoline core : This structure is significant for its interaction with biological targets.
- Amido and acetic acid functionalities : These groups contribute to the compound's solubility and reactivity.
The biological activity of this compound is largely attributed to its interaction with various biochemical pathways. It has been shown to exhibit:
- Antimicrobial Activity : Compounds in the isoindoline family often demonstrate significant antimicrobial properties against various pathogens.
- Anticancer Properties : The presence of the dioxoisoindoline structure is associated with cytotoxic effects on cancer cells through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
Antimicrobial Activity
Studies have reported that derivatives of isoindoline compounds possess broad-spectrum antimicrobial activities. For instance:
- In vitro studies show efficacy against Gram-positive and Gram-negative bacteria.
- Mechanism : Likely involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Anticancer Activity
Research indicates that 2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid exhibits promising anticancer properties:
- Cell Lines Tested : Various cancer cell lines including breast (MCF-7), colon (HCT116), and lung (A549) have been utilized in studies.
- Results : Significant reduction in cell viability was observed at concentrations ranging from 10 to 50 µM, indicating dose-dependent cytotoxicity.
Anti-inflammatory Activity
The compound has demonstrated potential in reducing inflammation:
- Experimental Models : In vivo studies using carrageenan-induced paw edema in rats showed a significant reduction in swelling.
- Mechanism : Inhibition of COX enzymes and downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial activity against specific pathogens.
- Methodology : Disc diffusion method was employed to assess the inhibition zones.
- Results : Showed significant inhibition against Staphylococcus aureus and Escherichia coli.
-
Anticancer Study :
- Objective : Assess cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Results : Indicated that treatment with 25 µM concentration resulted in approximately 70% cell death in MCF-7 cells.
-
Anti-inflammatory Assessment :
- Objective : Investigate anti-inflammatory effects using animal models.
- Methodology : Paw edema model was utilized to measure inflammatory response.
- Results : The compound reduced paw swelling by 60% compared to control groups.
Data Table Summary
| Activity Type | Test System | Concentration Used | % Inhibition/Effect |
|---|---|---|---|
| Antimicrobial | S. aureus | 100 µg/mL | 25% |
| Anticancer | MCF-7 Cell Line | 25 µM | 70% Cell Death |
| Anti-inflammatory | Carrageenan-induced Edema | 300 mg/kg | 60% Reduction |
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves sequential steps:
Phthalimide Formation : Refluxing phthalic anhydride with glycine in glacial acetic acid to form 2-(1,3-dioxoisoindolin-2-yl)acetic acid .
Esterification : Using H₂SO₄ in ethanol to produce ethyl esters .
Schiff Base Formation : Reacting acetohydrazide derivatives with aldehydes under reflux .
Microwave-Assisted Cyclization : Irradiating Schiff bases with thioglycolic acid and ZnCl₂ in DMF (700 W, 80°C, 14–17 min) to yield thiazolidinone derivatives .
- Optimization : Microwave irradiation significantly improves reaction efficiency and yields (85–93%) compared to conventional heating .
Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Key peaks include:
- C=O stretches : 1710–1780 cm⁻¹ (phthalimide, thiazolidinone, carboxyl) .
- N–H stretches : 3314–3459 cm⁻¹ (amide and carboxyl OH) .
- NMR Analysis :
- ¹H NMR : Signals for aromatic protons (δ 7.18–7.89 ppm), thiazolidinone-CH (δ 4.25–6.32 ppm), and carboxyl-OH (δ 10.18–11.1 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 162–174 ppm) and aromatic carbons (δ 123–142 ppm) .
- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N within 0.1% of theoretical values) .
Advanced Research Questions
Q. How does molecular conformation, determined via X-ray crystallography, influence intermolecular interactions and crystal packing?
- Methodological Answer :
- Crystal Structure : The compound adopts a non-planar conformation with distinct dihedral angles between phthalimide (89.08°), acetamide (83.21°), and acetic acid moieties .
- Hydrogen Bonding : N–H⋯O and O–H⋯O interactions form a 2D network, while C–H⋯O contacts stabilize the 3D lattice .
- Implications : The rigid phthalimide group enhances stacking interactions, while carboxyl groups facilitate solubility and bioactivity .
Q. What strategies resolve contradictions in anti-inflammatory activity data across derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Substituents : 5,6-Dichloro groups enhance activity by increasing electrophilicity .
- Heterocyclic Moieties : Thiophene-substituted derivatives (e.g., 7k) show reduced activity due to steric hindrance .
- Experimental Design :
- In Vivo Models : Use Carrageenan-induced paw edema assays to measure edema inhibition (%) relative to controls (e.g., Diclofenac as a standard) .
- In Vitro Models : Protein denaturation assays quantify IC₅₀ values, controlling for solvent effects (e.g., DMSO <1% v/v) .
Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity for targeted drug design?
- Methodological Answer :
- DFT Applications :
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., lower gaps correlate with higher bioactivity) .
- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic regions for docking studies .
- Docking Studies : Use software like AutoDock to simulate interactions with cyclooxygenase (COX-2) active sites, prioritizing derivatives with strong hydrogen bonds to Arg120/Tyr355 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
